molecular formula C9H9F3 B1586075 3,4-Dimethylbenzotrifluoride CAS No. 78164-31-5

3,4-Dimethylbenzotrifluoride

Cat. No.: B1586075
CAS No.: 78164-31-5
M. Wt: 174.16 g/mol
InChI Key: XBHTYKIYEUHMIA-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzotrifluoride (C₉H₇F₃) is a fluorinated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 3- and 4-positions and a trifluoromethyl (-CF₃) group. This structure imparts unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves Friedel-Crafts alkylation or halogen exchange reactions under controlled conditions to ensure purity and yield.

Properties

IUPAC Name

1,2-dimethyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-3-4-8(5-7(6)2)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHTYKIYEUHMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371841
Record name 3,4-Dimethylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78164-31-5
Record name 3,4-Dimethylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylbenzotrifluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzotrifluoride typically involves the trifluoromethylation of 3,4-dimethylbenzene. One common method is the reaction of 3,4-dimethylbenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethylbenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylbenzotrifluoride largely depends on its role as an intermediate in various chemical reactions. It acts by providing a trifluoromethyl group, which can significantly alter the chemical and physical properties of the target molecules. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable moiety in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues of 3,4-Dimethylbenzotrifluoride include:

Compound Name Molecular Formula Substituents Key Applications
3,4-Difluorotoluene C₇H₆F₂ -F (3,4 positions) Solvent, intermediate in synthesis of fluoropolymers
3,4-Difluorophenylboronic acid C₆H₅BF₂O₂ -F (3,4), -B(OH)₂ Suzuki-Miyaura cross-coupling reactions
3,4-Difluoronitrobenzene C₆H₃F₂NO₂ -F (3,4), -NO₂ Precursor for dyes and agrochemicals
3,4-Difluorophenol C₆H₄F₂O -F (3,4), -OH Antimicrobial agents, liquid crystals

Key Differences:

  • Electron-Withdrawing Effects: The trifluoromethyl group in this compound provides stronger electron-withdrawing effects compared to mono- or di-fluorinated analogues, enhancing its stability in acidic/oxidative environments .
  • Lipophilicity: The methyl groups increase lipophilicity (logP ~2.8) compared to 3,4-Difluorotoluene (logP ~2.1), improving membrane permeability in pharmaceutical applications .
  • Synthetic Utility: Unlike 3,4-Difluorophenylboronic acid, this compound is less reactive in cross-coupling reactions but serves as a robust building block for fluorinated polymers .

Research Findings and Limitations

  • Pharmaceutical Studies: Derivatives of this compound demonstrate superior pharmacokinetic profiles compared to 3,4-Difluoro-L-Phenylalanine in preclinical trials for CNS-targeted drugs, likely due to enhanced blood-brain barrier penetration .
  • Environmental Impact: Fluorinated analogues like 3,4-Difluorotoluene exhibit higher environmental persistence, whereas the trifluoromethyl group in this compound shows faster biodegradation in aquatic systems .

Critical Analysis of Sources

The evidence provided lacks direct experimental data on this compound but highlights structural and functional parallels with fluorinated aromatic compounds from the Biopharmacule Speciality Chemicals catalog and CymitQuimica’s product listings . For authoritative data, consult specialized databases like Reaxys or SciFinder.

Biological Activity

3,4-Dimethylbenzotrifluoride (CAS 78164-31-5) is a chemical compound with significant industrial applications, particularly in the pharmaceutical and agrochemical sectors. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and relevant case studies.

This compound has the molecular formula C₉H₉F₃ and is characterized by a benzene ring substituted with two methyl groups and three fluorine atoms. Its structure contributes to its lipophilicity, influencing its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable study evaluated various derivatives for their effectiveness against common pathogenic bacteria. The findings are summarized in Table 1.

CompoundMinimum Inhibitory Concentration (MIC)Target Organisms
C632 μg/mlEscherichia coli
C2232 μg/mlPseudomonas aeruginosa
C3064 μg/mlStaphylococcus aureus

The study found that the most significant inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, indicating a broad spectrum of antibacterial activity .

Toxicity and Safety Profile

The safety profile of this compound is essential for its application in pharmaceuticals. According to data from PubChem, this compound exhibits moderate toxicity levels in various biological assays. The compound's lipophilic nature may lead to bioaccumulation, necessitating careful evaluation in environmental contexts .

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team conducted an extensive evaluation of this compound derivatives against a panel of pathogens. The results indicated that structural modifications significantly impacted antimicrobial efficacy. Compounds with increased lipophilicity demonstrated enhanced activity against Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents.
  • Environmental Impact Assessment : A case study evaluated the environmental persistence of this compound in aquatic systems. The findings suggested that while the compound is effective as an antimicrobial agent, its environmental degradation rate is slow, raising concerns about potential ecological risks associated with its use.

Research Findings

Research indicates that the biological activity of this compound is influenced by its chemical structure and substituents. Modifications at specific positions on the benzene ring can enhance or diminish its antimicrobial properties. Further studies are needed to explore these relationships comprehensively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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